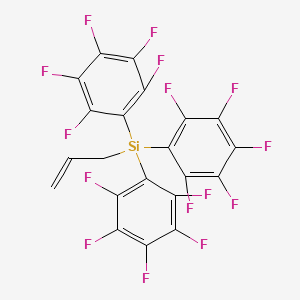![molecular formula C17H20BrNO3S B14199320 [1,1'-Biphenyl]-4-sulfonamide, 4'-bromo-N-(5-hydroxypentyl)- CAS No. 871113-64-3](/img/structure/B14199320.png)
[1,1'-Biphenyl]-4-sulfonamide, 4'-bromo-N-(5-hydroxypentyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,1’-Biphenyl]-4-sulfonamide, 4’-bromo-N-(5-hydroxypentyl)- is a complex organic compound that features a biphenyl core with a sulfonamide group, a bromine atom, and a hydroxypentyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-sulfonamide, 4’-bromo-N-(5-hydroxypentyl)- typically involves multiple steps. One common method starts with the bromination of biphenyl to introduce the bromine atom at the 4’ position. This is followed by sulfonation to attach the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
[1,1’-Biphenyl]-4-sulfonamide, 4’-bromo-N-(5-hydroxypentyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxypentyl chain can be oxidized to form carboxylic acids.
Reduction: The sulfonamide group can be reduced to amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide or thiourea under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypentyl chain yields carboxylic acids, while substitution of the bromine atom can produce a variety of derivatives depending on the nucleophile used .
Applications De Recherche Scientifique
[1,1’-Biphenyl]-4-sulfonamide, 4’-bromo-N-(5-hydroxypentyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Mécanisme D'action
The mechanism of action of [1,1’-Biphenyl]-4-sulfonamide, 4’-bromo-N-(5-hydroxypentyl)- involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes, inhibiting their activity. The bromine atom and hydroxypentyl chain may also play roles in modulating the compound’s biological activity by affecting its solubility and membrane permeability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- [1,1’-Biphenyl]-4-sulfonamide, 4’-chloro-N-(5-hydroxypentyl)-
- [1,1’-Biphenyl]-4-sulfonamide, 4’-fluoro-N-(5-hydroxypentyl)-
- [1,1’-Biphenyl]-4-sulfonamide, 4’-iodo-N-(5-hydroxypentyl)-
Uniqueness
The uniqueness of [1,1’-Biphenyl]-4-sulfonamide, 4’-bromo-N-(5-hydroxypentyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The bromine atom, in particular, can participate in unique substitution reactions that are not possible with other halogens .
Propriétés
Numéro CAS |
871113-64-3 |
|---|---|
Formule moléculaire |
C17H20BrNO3S |
Poids moléculaire |
398.3 g/mol |
Nom IUPAC |
4-(4-bromophenyl)-N-(5-hydroxypentyl)benzenesulfonamide |
InChI |
InChI=1S/C17H20BrNO3S/c18-16-8-4-14(5-9-16)15-6-10-17(11-7-15)23(21,22)19-12-2-1-3-13-20/h4-11,19-20H,1-3,12-13H2 |
Clé InChI |
GPTAEQGSLJWNIU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC=C(C=C2)Br)S(=O)(=O)NCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(4-Methylpiperazin-1-yl)phenoxy]benzaldehyde](/img/structure/B14199239.png)
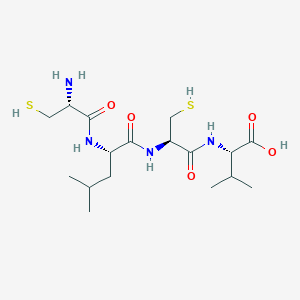
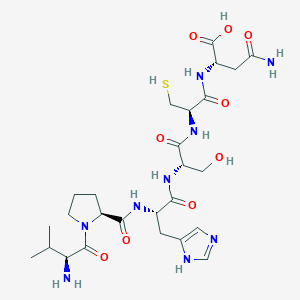
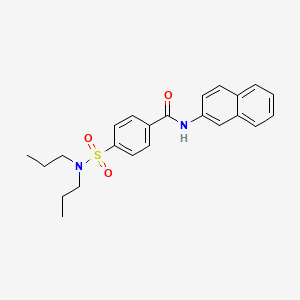
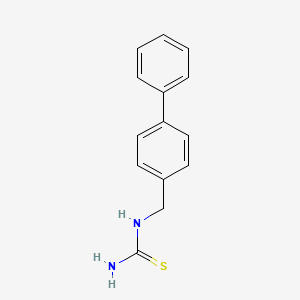
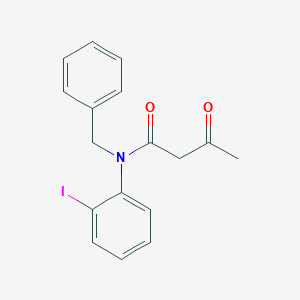
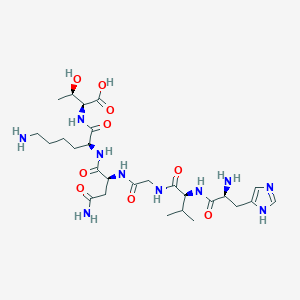
![4,4,4-Trifluoro-N-[(1R)-2-hydroxy-1-phenylethyl]but-2-enamide](/img/structure/B14199285.png)
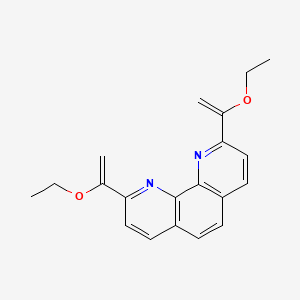
![{1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris[(4,1-phenylene)methyleneoxy]}tris[tert-butyl(dimethyl)silane]](/img/structure/B14199297.png)

![(1R,2S)-1-[(Methanesulfonyl)amino]-2,3-dihydro-1H-inden-2-yl (R)-{(1R)-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl}sulfuramidoite](/img/structure/B14199308.png)
![[(2R,3S)-3-(Cyclohexylmethyl)oxiran-2-yl]methanol](/img/structure/B14199309.png)
